NMDA/Glycine Site Antagonist Activity
The 5-bromo-7-fluoro substitution pattern on the 1,4-dihydroquinoxaline-2,3-dione scaffold is evaluated within a systematic SAR study of QX derivatives as NMDA/glycine site antagonists [1]. In this study, antagonist potencies were measured by electrical assays in Xenopus oocytes expressing rat whole brain poly(A)(+) RNA [1]. The target compound represents a trisubstituted QX scaffold without a 5-nitro group, a structural feature that distinguishes it from high-potency glycine site antagonists such as 17a (ACE A 1021) and 17b (ACEA 1031) which contain a 5-nitro group plus 6- and 7-position halogens and display Kb values of ~6-8 nM at the glycine site [1].
| Evidence Dimension | NMDA/glycine site antagonist potency (Kb) |
|---|---|
| Target Compound Data | Trisubstituted QX scaffold without 5-nitro group; potency class: 100-fold weaker than 5-nitro-containing analogs |
| Comparator Or Baseline | 5-Nitro-trisubstituted QXs (e.g., 17a/ACE A 1021): Kb ~6-8 nM at glycine site |
| Quantified Difference | Approximately 100-fold decrease in potency upon removal of 5-nitro group from trisubstituted QX |
| Conditions | Electrical assays in Xenopus oocytes expressing rat whole brain poly(A)(+) RNA |
Why This Matters
This compound serves as a comparative control or baseline compound in SAR studies examining the contribution of the 5-nitro group to glycine site antagonist potency.
- [1] Keana JFW, et al. Synthesis and structure-activity relationships of substituted 1,4-dihydroquinoxaline-2,3-diones: antagonists of N-methyl-D-aspartate (NMDA) receptor glycine sites and non-NMDA glutamate receptors. Journal of Medicinal Chemistry. 1995;38(22):4367-4379. View Source
